molecular formula C12H12FNO B1406110 C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine CAS No. 1540544-59-9

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine

Cat. No. B1406110
M. Wt: 205.23 g/mol
InChI Key: PJAMHXWUNUDYBY-UHFFFAOYSA-N
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Description

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine, also known as FMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FMA is a derivative of furan, a heterocyclic organic compound that contains a ring of atoms with at least one atom being an element other than carbon. FMA is structurally similar to other compounds that have been shown to have various biological activities, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Furan Fatty Acids and Health

Furan fatty acids, which share a furan ring similar to the compound , are reported to have positive health benefits, including antioxidant and anti-inflammatory activities. These compounds, found in plants, algae, and fish, may inhibit lipid peroxidation, a process linked to cellular damage and disease. The relationship between furan fatty acids and health markers such as diabetes and renal disease is complex and under investigation, suggesting a nuanced role in metabolic health (Long Xu et al., 2017).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, is critical for the development of various pharmaceuticals due to the unique properties conferred by the fluorine atom. These include increased stability and the ability to modulate the biological activity of molecules. Despite challenges in synthesizing such compounds, advances have been made in developing efficient methods for their production, highlighting the importance of fluorinated intermediates in drug design and manufacturing (Yanan Qiu et al., 2009).

Pharmacological Research

Chlorogenic Acid (CGA), featuring a structure that includes a phenyl group similar to the compound of interest, demonstrates a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects. This breadth of activity underscores the potential of phenyl-furan derivatives in pharmacological research, with implications for treating various conditions including diabetes, obesity, and cardiovascular diseases (M. Naveed et al., 2018).

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAMHXWUNUDYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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